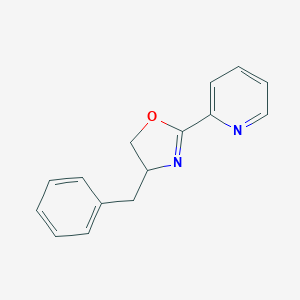
4,6-Dimethoxypyrimidin-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxypyrimidine-2-carbaldehyde, also known as DMP, is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol .
Synthesis Analysis
The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported. ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as the methylating agent .Molecular Structure Analysis
The molecular structure of 4,6-Dimethoxypyrimidine-2-carbaldehyde is characterized by a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a carbaldehyde group at the 2 position.Wissenschaftliche Forschungsanwendungen
Synthese von Pyrimidinderivaten
4,6-Dimethoxypyrimidin-2-carbaldehyd kann bei der Synthese verschiedener Pyrimidinderivate eingesetzt werden. So kann es beispielsweise in 4-Chlor-6-methoxy-2-(methylthio)pyrimidin und 4,6-Dimethoxy-2-(methylthio)pyrimidin umgewandelt werden . Diese Verbindungen können dann weiter modifiziert werden, um eine breite Palette an Pyrimidin-basierten Verbindungen zu erzeugen .
Aromatische nukleophile Substitutionsreaktionen
Diese Verbindung kann aromatische nukleophile Substitutionsreaktionen eingehen. Beispielsweise kann sie unter milden und umweltfreundlichen Bedingungen an Aminierungs-, Solvolyse- und Kondensationsreaktionen teilnehmen . Dies ermöglicht die Herstellung von Pyrimidin-basierten Verbindungspräkursoren von N-heterocyclischen Systemen .
Aufbau molekularer Komplexität und Vielfalt
This compound kann verwendet werden, um Komplexität und molekulare Vielfalt in Pyrimidinderivate einzubringen. Durch die Änderung von Lösungsmitteln, Basen und Heizquellen ist es möglich, die besten Reaktionsbedingungen für die Synthese dieser Derivate zu finden .
Synthese von 2-Cyanopyrimidinen
Diese Verbindung kann bei der Synthese von 2-Cyanopyrimidinen verwendet werden. Beispielsweise kann 4,6-Dimethoxy-2-(methylthio)pyrimidin mit N-Chlorsuccinimid (NCS) chloriert werden, um 5-Chlor-4,6-dimethoxy-2-(methylthio)pyrimidin zu erhalten . Diese Verbindung kann dann in 4,6-Dimethoxypyrimidin-2-carbonitril umgewandelt werden .
Chlorierungsreaktionen
This compound kann Chlorierungsreaktionen eingehen. So kann beispielsweise 4,6-Dimethoxy-2-(methylthio)pyrimidin mit N-Chlorsuccinimid (NCS) chloriert werden, um 5-Chlor-4,6-dimethoxy-2-(methylthio)pyrimidin zu erzeugen .
Synthese von 2-Amino-4,6-dimethoxypyrimidin
This compound kann bei der Synthese von 2-Amino-4,6-dimethoxypyrimidin (ADM) verwendet werden. Dies kann durch die Umsetzung von 2-Amino-4,6-dihydroxypyrimidin (ADH) mit Dimethylcarbonat (DMC) in Gegenwart von Kaliumcarbonat und einem Phasentransferkatalysator erreicht werden .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,6-dimethoxypyrimidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHUOXVOLTFRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560954 |
Source


|
| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125966-89-4 |
Source


|
| Record name | 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125966-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxypyrimidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)







![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)


